N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The 4-chloro substituent can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The ethyl linkage is formed by coupling the indole derivative with an appropriate ethylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxide derivatives or quinone-like structures.
Reduction: Formation of amine derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in cell signaling pathways, thereby modulating cellular responses.
Receptor Binding: The compound can bind to neurotransmitter receptors, affecting neurotransmission and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
4-chloroindole:
3,4-dimethoxybenzamide: A benzamide derivative with different substituents and biological properties.
Uniqueness
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is unique due to its specific combination of indole and benzamide moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H19ClN2O3 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-24-17-7-6-13(12-18(17)25-2)19(23)21-9-11-22-10-8-14-15(20)4-3-5-16(14)22/h3-8,10,12H,9,11H2,1-2H3,(H,21,23) |
InChI Key |
WPXLDAPQXSAJLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC=C3Cl)OC |
Origin of Product |
United States |
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